Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate
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Overview
Description
Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate is a chemical compound with the molecular formula C18H18FNO2. It is known for its unique structure, which includes a cyclobutyl ring substituted with a 4-fluorophenyl group and a benzyl carbamate moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate typically involves the reaction of 4-fluorophenylcyclobutanol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclobutyl positions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Benzyl N-[1-(4-chlorophenyl)cyclobutyl]carbamate
- Benzyl N-[1-(4-methylphenyl)cyclobutyl]carbamate
- Benzyl N-[1-(4-bromophenyl)cyclobutyl]carbamate
Comparison: Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its chloro, methyl, or bromo analogs .
Properties
IUPAC Name |
benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-16-9-7-15(8-10-16)18(11-4-12-18)20-17(21)22-13-14-5-2-1-3-6-14/h1-3,5-10H,4,11-13H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYTXASPXHGVMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)F)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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